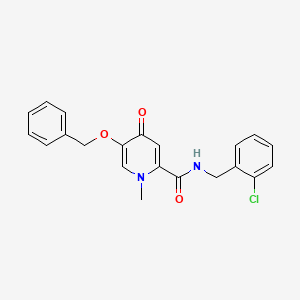
5-(benzyloxy)-N-(2-chlorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzyloxy)-N-(2-chlorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O3 and its molecular weight is 382.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(benzyloxy)-N-(2-chlorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H19ClN2O3
- Molecular Weight : 382.8 g/mol
- CAS Number : 1021222-67-2
The structure features a dihydropyridine core with a benzyloxy group and a chlorobenzyl substituent, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antifungal Activity : It inhibits pathogenic fungal strains by targeting lanosterol 14-alpha demethylase, an enzyme essential for fungal cell membrane synthesis.
- Anticancer Potential : Preliminary studies suggest it may induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
- Antimicrobial Properties : Exhibits broad-spectrum antibacterial activity against several bacterial strains.
Antifungal Mechanism
The antifungal activity is primarily attributed to the inhibition of lanosterol 14-alpha demethylase. This enzyme is crucial for ergosterol biosynthesis in fungi, which is analogous to cholesterol in human cells. By disrupting this pathway, the compound compromises fungal cell membrane integrity, leading to cell death.
Anticancer Mechanism
The anticancer effects are linked to its ability to induce apoptosis in cancer cells. Studies have shown that it activates caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.
Research Findings and Case Studies
Recent studies have provided insights into the efficacy of this compound:
-
Antifungal Efficacy :
- A study demonstrated that this compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL.
-
Anticancer Activity :
- In vitro studies on breast cancer cell lines showed that the compound reduced cell viability by inducing apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed increased Annexin V positive cells after treatment.
-
Antimicrobial Testing :
- The compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating an IC50 value of approximately 15 µg/mL, indicating promising antibacterial properties.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Dihydropyridine core with benzyloxy and chlorobenzyl groups | High (MIC: 0.5 - 2 µg/mL) | Moderate (IC50: 10 µM) |
| N-(4-trifluoromethoxy)phenyl derivative | Dihydropyridine with trifluoromethoxy substitution | Moderate | Low |
| N-(2-hydroxyethyl) derivative | Similar core structure | Low | High |
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-24-13-20(27-14-15-7-3-2-4-8-15)19(25)11-18(24)21(26)23-12-16-9-5-6-10-17(16)22/h2-11,13H,12,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLVYYAYVKFEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CC=CC=C2Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













